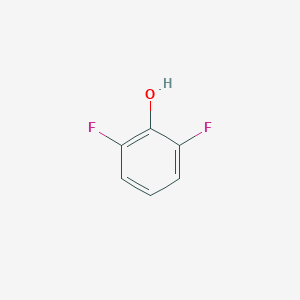

2,6-Difluorophenol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKOVFGIBXCEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182456 | |

| Record name | 2,6-Difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28177-48-2 | |

| Record name | 2,6-Difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28177-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028177482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Difluorophenol (CAS: 28177-48-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorophenol is a halogenated aromatic organic compound that serves as a versatile building block in various chemical syntheses. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms ortho to the hydroxyl group, make it a valuable synthon in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, and key applications of this compound, with a focus on its role in drug discovery as a bioisostere of carboxylic acids.

Physicochemical and Thermodynamic Properties

The physical and thermodynamic properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 28177-48-2 | |

| Molecular Formula | C₆H₄F₂O | |

| Molecular Weight | 130.09 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 38-41 °C | |

| Boiling Point | 59-61 °C at 17 mmHg | |

| Solubility | Slightly soluble in water; Soluble in ethanol | |

| pKa | 7.34 | |

| logP (Octanol/Water) | 1.67 | [1] |

Table 2: Thermodynamic Properties

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -441.82 | kJ/mol | [1] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -511.64 | kJ/mol | [1] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 16.89 | kJ/mol | [1] |

| Enthalpy of Sublimation at Standard Conditions (ΔsubH°) | 77.80 ± 2.00 | kJ/mol | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound. The following sections detail its characteristic spectral data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically shows three main signals corresponding to the aromatic protons and the hydroxyl proton.

Table 3: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.95 | m | 2H | H-3, H-5 |

| ~6.85 | m | 1H | H-4 |

| ~5.4 (variable) | br s | 1H | -OH |

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of this compound, four distinct carbon signals are expected.

Table 4: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~152 (t) | C-2, C-6 (C-F) |

| ~135 (t) | C-1 (C-OH) |

| ~120 (t) | C-4 |

| ~112 (d) | C-3, C-5 |

Note: The multiplicities (t = triplet, d = doublet) arise from C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 5: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3550 | Strong, Broad | O-H stretch |

| ~1630, 1510, 1480 | Medium-Strong | C=C aromatic ring stretch |

| ~1250 | Strong | C-O stretch |

| ~1200 | Strong | C-F stretch |

| ~830 | Strong | C-H out-of-plane bend |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and several characteristic fragment ions.

Table 6: Major Mass Spectral Peaks

| m/z | Relative Intensity (%) | Proposed Fragment |

| 130 | 100 | [M]⁺ (Molecular Ion) |

| 102 | ~30 | [M - CO]⁺ |

| 82 | ~60 | [M - HF - F]⁺ |

| 75 | ~15 | [C₆H₃]⁺ |

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 7: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| 🔥 | Danger | H228: Flammable solid |

| ❗ | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation |

Experimental Protocols

The following are general protocols for key experiments related to the characterization and synthesis involving this compound.

Melting Point Determination

Objective: To determine the melting point range of this compound.

Methodology:

-

A small amount of finely powdered this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated slowly (1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Approximately 10-20 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

-

The sample is placed in the NMR spectrometer.

-

For ¹H NMR, a standard pulse program is used to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse program is used to obtain a spectrum with singlet peaks for each carbon.

-

The spectra are processed (Fourier transformation, phasing, and baseline correction) and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Synthesis of 3-(Aminomethyl)-2,6-difluorophenol (A GABA Analogue Precursor)

Objective: To synthesize a key intermediate for a GABA analogue from this compound. This protocol is based on literature procedures.

Methodology:

-

Formylation: this compound is subjected to a formylation reaction (e.g., Vilsmeier-Haack or Duff reaction) to introduce a formyl group onto the aromatic ring, primarily at the para position, yielding 3,5-difluoro-4-hydroxybenzaldehyde.

-

Oximation: The resulting aldehyde is then reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form the corresponding oxime.

-

Reduction: The oxime is reduced to the aminomethyl group using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield 3-(aminomethyl)-2,6-difluorophenol.

-

Purification: The final product is purified by crystallization or column chromatography.

Applications in Drug Development: Bioisosterism

A significant application of this compound in drug development is its use as a bioisostere for the carboxylic acid functional group. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.

The electron-withdrawing nature of the two fluorine atoms increases the acidity of the phenolic hydroxyl group, making its pKa closer to that of a carboxylic acid. This allows for the replacement of a carboxylate group in a drug candidate with the this compound moiety, which can improve properties such as lipophilicity and membrane permeability, potentially leading to enhanced pharmacokinetic profiles.

GABA Aminotransferase Inhibitors

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Inhibition of GABA aminotransferase (GABA-AT), the enzyme responsible for GABA degradation, can increase GABA levels in the brain and is a therapeutic strategy for epilepsy and other neurological disorders.[2] this compound has been used as a carboxylic acid bioisostere in the design of GABA analogues that act as inhibitors of GABA-AT.[3]

TNF-α Production Inhibitors

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine implicated in various inflammatory diseases. The development of small molecule inhibitors of TNF-α production is an active area of research. Isoxazolone-based compounds have been identified as potent TNF-α inhibitors, and the synthesis of some of these inhibitors utilizes this compound as a starting material.[4]

Visualizations

Logical Relationship: Bioisosterism in Drug Design

Experimental Workflow: Synthesis of a GABA Analogue Precursor

Signaling Pathway: Inhibition of GABA Degradation

References

- 1. This compound (CAS 28177-48-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The development of new isoxazolone based inhibitors of tumor necrosis factor-alpha (TNF-alpha) production - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,6-Difluorophenol, a key intermediate in the synthesis of pharmaceuticals and advanced materials. This document details its structural characteristics, physicochemical parameters, spectroscopic profile, and reactivity. Furthermore, it includes detailed experimental protocols for its synthesis and purification, along with a discussion of its significance in drug development, particularly as a bioisostere for carboxylic acids and a modulator of GABAergic pathways.

Physicochemical Properties

This compound is a white to almost white crystalline solid at room temperature.[1][2] Its physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄F₂O | [2] |

| Molecular Weight | 130.09 g/mol | [2] |

| Appearance | White to almost white crystalline solid/powder to lump | [2] |

| Melting Point | 38-41 °C | [3][4] |

| Boiling Point | 59-61 °C at 17 mmHg | [3][4] |

| Density | 1.27 g/cm³ | [5] |

| Flash Point | 58 °C (136.4 °F) - closed cup | [6] |

| pKa | 7.45 ± 0.10 (Predicted) | [3] |

| Water Solubility | Slightly soluble | [3] |

| Solubility in other solvents | Soluble in ethanol (B145695) (50 mg/mL) | [3][4] |

Table 2: Identification and Registration Data

| Identifier | Value | Reference(s) |

| CAS Number | 28177-48-2 | [2] |

| PubChem CID | 94392 | [2] |

| EC Number | 248-884-9 | [4] |

| MDL Number | MFCD00002158 | [2] |

| InChI | InChI=1S/C6H4F2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | [4] |

| InChIKey | CKKOVFGIBXCEIJ-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC(=C(C(=C1)F)O)F | [7] |

Spectroscopic Properties

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic protons will exhibit splitting patterns due to both proton-proton and proton-fluorine coupling. The hydroxyl proton signal's chemical shift can be variable and may be broadened.[8]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon atoms in the molecule. The carbons directly bonded to fluorine will show characteristic splitting due to carbon-fluorine coupling. Aromatic carbons typically appear in the range of δ 120-160 ppm.[8]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-F stretching vibrations, which are typically strong, appearing in the fingerprint region.

-

Aromatic C=C stretching bands around 1450-1600 cm⁻¹.

-

A C-O stretching band around 1200-1260 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 130. The fragmentation pattern will be influenced by the presence of the fluorine and hydroxyl groups, leading to characteristic fragment ions.

Experimental Protocols

Synthesis of this compound

Two common synthetic routes for this compound are detailed below.

This method involves the dealkylation of 2,6-difluoroanisole (B1301606).[1]

-

Materials:

-

2,6-Difluoroanisole

-

Trimethylchlorosilane (TMSCl)

-

Sodium Iodide (NaI)

-

Acetonitrile (B52724) (anhydrous)

-

Water

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ethyl acetate (B1210297)

-

-

Procedure:

-

Dissolve 2,6-difluoroanisole (e.g., 4.00 mL, 33.9 mmol) in anhydrous acetonitrile (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add trimethylchlorosilane (8.80 mL, 102 mmol) and sodium iodide (15.0 g, 100 mmol) sequentially to the solution.

-

Heat the reaction mixture to 100 °C and maintain for 5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent by evaporation under reduced pressure.

-

Add water (40 mL) to the residue and extract with dichloromethane (3 x 30 mL).

-

Combine the organic phases and wash sequentially with water (40 mL) and saturated brine (40 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent by evaporation under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 6:1 v/v) as the eluent to afford this compound.[3]

-

This synthesis proceeds via a diazotization reaction followed by hydrolysis.[2]

-

Materials:

-

2,6-Difluoroaniline

-

Sulfuric acid (30% and 50% aqueous solutions)

-

Sodium nitrite (B80452) (30% aqueous solution)

-

Copper (II) sulfate

-

Potassium iodide-starch paper

-

-

Procedure:

-

Diazotization:

-

In a reactor, add 25 kg of a 30% aqueous sulfuric acid solution and 3.0 kg (23 mol) of 2,6-difluoroaniline.

-

Heat the mixture with stirring to completely dissolve the 2,6-difluoroaniline.

-

Cool the solution to -5 °C with vigorous stirring.

-

Slowly add 5.6 kg of a 30% sodium nitrite solution, maintaining the reaction temperature between -5 and 0 °C.

-

Continue to stir for 2 hours after the addition is complete.

-

Filter the solution and discard the filter residue.

-

Decompose any excess nitrous acid by adding an aqueous urea solution until a negative test is obtained with potassium iodide-starch paper.[2]

-

-

Hydrolysis:

-

In a separate kettle, prepare a mixture of 22 kg of a 50% aqueous sulfuric acid solution and 4.0 kg of copper sulfate.

-

Heat this mixture to reflux.

-

Slowly add the previously prepared diazonium salt solution to the refluxing mixture.

-

The this compound formed will co-distill with water. Collect the distillate.

-

-

Work-up and Purification:

-

Separate the organic layer from the distillate.

-

Dry the organic layer.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by vacuum distillation.[2]

-

-

Caption: Synthetic pathways to this compound.

Purification

Crude this compound can be purified by either recrystallization or vacuum distillation.

-

General Procedure:

-

Choose a suitable solvent or solvent system in which this compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.

-

Dissolve the crude solid in a minimum amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Given its boiling point, vacuum distillation is an effective method for purifying larger quantities of this compound.

-

General Procedure:

Spectroscopic Analysis Protocols

-

Procedure:

-

Weigh approximately 5-25 mg of purified this compound for ¹H NMR, or a more concentrated solution for ¹³C NMR, into a clean, dry vial.[9]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]

-

Ensure the sample is fully dissolved.

-

Filter the solution through a pipette with a glass wool plug directly into a clean NMR tube.[9]

-

Cap the NMR tube and wipe it clean before inserting it into the spectrometer.

-

-

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Procedure:

-

Dissolve a small amount of the sample in a volatile solvent.

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The sample is then vaporized and ionized in the source.

-

References

- 1. researchgate.net [researchgate.net]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. Reactome | GABA receptor activation [reactome.org]

- 4. Aminomethyl-2,6-difluorophenols as a novel class of increased lipophilicity GABA(C) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. GABAB Receptor-Positive Modulators: Enhancement of GABAB Receptor Agonist Effects In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

An In-depth Technical Guide to the Molecular Structure and Weight of 2,6-Difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and weight of 2,6-Difluorophenol (CAS No: 28177-48-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document summarizes its chemical and physical properties, details its molecular geometry based on crystallographic data, and outlines the experimental methodologies used for its characterization.

Core Molecular Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₄F₂O.[1][2][3] Its molecular structure consists of a benzene (B151609) ring substituted with a hydroxyl group (-OH) and two fluorine atoms at the ortho positions (carbons 2 and 6 relative to the hydroxyl group). This substitution pattern confers unique chemical reactivity and physical properties to the molecule.

Quantitative Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is crucial for stoichiometric calculations, analytical method development, and interpretation of spectroscopic results.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₂O | [1][3] |

| Molecular Weight | 130.09 g/mol | [1][3] |

| Monoisotopic Mass | 130.02302107 Da | [4] |

| CAS Number | 28177-48-2 | [5][1][3] |

| IUPAC Name | This compound | [4] |

Molecular Structure and Geometry

The precise three-dimensional arrangement of atoms in this compound has been determined using X-ray crystallography.[6] This technique provides accurate measurements of bond lengths and angles, offering a detailed insight into the molecule's conformation.

Crystallographic Data

The crystal structure of this compound reveals a planar aromatic ring with the substituent atoms lying in close proximity. The key bond lengths and angles are presented in the following table.

| Bond/Angle | Value (Å or °) |

| C-F Bond Length | Data not explicitly found in search results |

| C-O Bond Length | Data not explicitly found in search results |

| C-C (aromatic) Bond Length | Data not explicitly found in search results |

| O-H Bond Length | Data not explicitly found in search results |

| F-C-C Bond Angle | Data not explicitly found in search results |

| C-C-O Bond Angle | Data not explicitly found in search results |

| C-O-H Bond Angle | Data not explicitly found in search results |

Note: While a publication on the crystal structure of this compound was identified[6], the specific bond lengths and angles were not detailed within the provided search snippets. Access to the full publication would be required for this specific data.

Molecular Structure Diagram

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound with atom numbering.

Caption: Molecular structure of this compound.

Experimental Protocols for Structural and Molecular Weight Determination

The characterization of this compound relies on a combination of spectroscopic and spectrometric techniques. Below are detailed methodologies for the key experiments used to determine its structure and molecular weight.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline compound.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are then determined using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined by least-squares methods to best fit the experimental diffraction data, yielding precise bond lengths and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, which is invaluable for confirming the molecular structure. Both ¹H and ¹³C NMR are routinely employed.

Methodology:

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

-

Data Acquisition: The sample is placed in the strong magnetic field of an NMR spectrometer. Radiofrequency pulses are applied to excite the nuclei, and the resulting signals (free induction decay) are recorded.

-

Data Processing: The raw data is Fourier transformed to produce the NMR spectrum, which plots signal intensity versus chemical shift (in ppm).

-

Spectral Interpretation:

-

¹H NMR: The number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift provides information about the electronic environment of the protons. The integration of the signals gives the relative number of protons for each signal. The splitting pattern (multiplicity) reveals information about neighboring protons.

-

¹³C NMR: The number of signals indicates the number of chemically non-equivalent carbon atoms. The chemical shift provides information about the type of carbon (e.g., aromatic, bonded to an electronegative atom).

-

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound with high accuracy.

Methodology:

-

Sample Introduction and Ionization: A small amount of the this compound sample is introduced into the mass spectrometer. It is then ionized using one of several methods, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, which can be used to determine the elemental composition.

Logical Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the comprehensive structural characterization of a compound like this compound.

References

Synthesis of 2,6-Difluorophenol from 2,6-difluoroaniline

An in-depth technical guide to the synthesis of 2,6-difluorophenol from 2,6-difluoroaniline (B139000), designed for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the primary synthetic pathway, complete with experimental protocols, quantitative data, and a visual representation of the workflow.

Introduction

This compound is a valuable fluorinated organic intermediate used in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals.[1] Its preparation from 2,6-difluoroaniline is a common and effective method. This process involves a two-stage reaction sequence: the diazotization of the aniline (B41778) derivative, followed by the hydrolysis of the resulting diazonium salt. Careful control of reaction conditions is crucial for achieving high yield and purity.[1]

Synthetic Pathway Overview

The synthesis of this compound from 2,6-difluoroaniline is primarily achieved through a two-step process:

-

Diazotization: The primary aromatic amine, 2,6-difluoroaniline, is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid) at low temperatures to form a 2,6-difluorobenzenediazonium salt.[2][3] Maintaining a low temperature, typically between -5 and 0 °C, is critical to prevent the unstable diazonium salt from decomposing.[4][5]

-

Hydrolysis: The diazonium salt solution is then subjected to hydrolysis, where the diazonium group (-N₂⁺) is replaced by a hydroxyl group (-OH). This step is often catalyzed by a copper salt, such as copper(II) sulfate (B86663), and performed at elevated temperatures under reflux conditions to yield the final product, this compound.[4][6]

Experimental Workflow

The logical flow of the synthesis is depicted in the following diagram, outlining the progression from starting materials to the final purified product.

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on a large-scale laboratory procedure for the synthesis of this compound.[4]

Stage 1: Preparation of 2,6-Difluorobenzenediazonium Salt Solution

-

Dissolution: To a suitable reactor, add 25 kg of a 30% aqueous sulfuric acid solution. While stirring, add 3.0 kg (23 mol) of 2,6-difluoroaniline. Heat the mixture gently to ensure complete dissolution of the aniline.

-

Cooling: Vigorously stir the solution and cool it to -5 °C using an appropriate cooling bath.

-

Diazotization: Slowly add 5.6 kg of a prepared 30% aqueous sodium nitrite solution. The rate of addition should be controlled to maintain the reaction temperature between -5 and 0 °C.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at -5 to 0 °C for an additional 2 hours.

-

Quenching and Filtration: Decompose any excess nitrous acid by adding an aqueous urea solution until a starch-iodide test paper no longer turns blue. Filter the reaction mixture to remove any solid residues. The resulting filtrate, containing the 2,6-difluoroaniline diazonium salt, is used directly in the next stage.[4]

Stage 2: Hydrolysis and Purification

-

Hydrolysis Setup: In a separate reaction kettle equipped for distillation, prepare a mixture of 22 kg of a 50% aqueous sulfuric acid solution and 4.0 kg of copper(II) sulfate. Heat this mixture to reflux.

-

Addition and Distillation: Slowly add the previously prepared diazonium salt solution to the refluxing sulfuric acid and copper sulfate mixture. The this compound product forms and is distilled from the reaction mixture simultaneously.

-

Workup: Collect the distillate. The resulting liquid contains the crude this compound.

-

Purification:

-

Separate the organic layer from the aqueous layer.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Filter to remove the drying agent.

-

Evaporate the solvent under reduced pressure to yield the purified this compound as a white solid.[4]

-

Data Presentation

The quantitative data from the described synthesis are summarized below for clarity.

Table 1: Reaction Yield and Product Purity

| Parameter | Value | Reference |

| Starting Material | 2,6-Difluoroaniline (3.0 kg) | [4] |

| Final Product | This compound | [4] |

| Yield | 88.9% | [4] |

| Purity | 98.6% | [4] |

Table 2: Key Reaction Conditions

| Stage | Parameter | Condition | Reference |

| Diazotization | Temperature | -5 to 0 °C | [4] |

| Duration | 2 hours (post-addition) | [4] | |

| Hydrolysis | Catalyst | Copper(II) Sulfate | [4] |

| Temperature | Reflux | [4] |

Conclusion

The synthesis of this compound from 2,6-difluoroaniline via a diazotization-hydrolysis sequence is a robust and high-yielding method.[4] The success of this procedure hinges on strict temperature control during the formation of the diazonium salt to prevent premature decomposition and side reactions.[5] The subsequent copper-catalyzed hydrolysis and simultaneous distillation provide an efficient means of isolating the product. This technical guide offers a detailed protocol and quantitative data to support the laboratory-scale production of this important chemical intermediate for applications in research and development.

References

An In-depth Technical Guide to the Synthesis of 2,6-Difluorophenol from 2,6-Difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 2,6-difluorophenol, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from 2,6-difluoroanisole (B1301606). The core of this document focuses on the O-demethylation of 2,6-difluoroanisole, a common and effective synthetic route. This guide details the most prevalent and effective methodologies for this transformation, including the use of boron tribromide (BBr₃) and a combination of trimethylchlorosilane (TMSCl) and sodium iodide (NaI). For each method, a detailed experimental protocol is provided, along with a summary of reaction parameters and expected outcomes. The information is presented to be of maximal utility for researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its unique electronic properties, conferred by the two fluorine atoms ortho to the hydroxyl group, make it a desirable synthon for modulating the physicochemical properties of target compounds, such as pKa, lipophilicity, and metabolic stability. The synthesis of this compound is therefore of significant interest. While several synthetic routes exist, the O-demethylation of the readily available 2,6-difluoroanisole is a direct and widely employed strategy. This guide will focus on the practical execution of this chemical transformation.

Synthetic Pathways: O-Demethylation of 2,6-Difluoroanisole

The cleavage of the methyl ether in 2,6-difluoroanisole to yield this compound is the central transformation discussed. This can be achieved through various reagents that facilitate the removal of the methyl group. The two most prominent and well-documented methods involve the use of a strong Lewis acid, boron tribromide, and a synergistic combination of trimethylchlorosilane and sodium iodide.

Method 1: Demethylation using Boron Tribromide (BBr₃)

Boron tribromide is a powerful and effective reagent for the cleavage of aryl methyl ethers.[1][2] Its high reactivity allows for the demethylation to proceed under relatively mild conditions. The reaction mechanism involves the formation of an adduct between the Lewis acidic boron atom and the ether oxygen, which facilitates the nucleophilic attack by a bromide ion on the methyl group.[3]

Experimental Workflow:

Figure 1: General workflow for the BBr₃-mediated demethylation of 2,6-difluoroanisole.

Detailed Experimental Protocol:

-

Reaction Setup: A solution of 2,6-difluoroanisole (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0°C in an ice bath.

-

Reagent Addition: A solution of boron tribromide (1.0 M in DCM, 1.5-3.0 eq) is added dropwise to the stirred solution of 2,6-difluoroanisole over a period of 15-30 minutes.[4][5] The reaction mixture is typically observed to form a precipitate or become cloudy.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred at room temperature for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.[4]

-

Work-up: The reaction mixture is carefully quenched by slowly adding it to a stirred mixture of ice and water. The mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with DCM (2 x volumes). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Method 2: Demethylation using Trimethylchlorosilane (TMSCl) and Sodium Iodide (NaI)

A milder and often more convenient alternative to BBr₃ is the in situ generation of iodotrimethylsilane (B154268) (TMSI) from trimethylchlorosilane and sodium iodide.[6][7] This method is considered a well-established route for the dealkylation of ethers, including 2,6-difluoroanisole.[8] The reaction proceeds via the formation of TMSI, which then reacts with the ether in a mechanism similar to that of BBr₃.

Logical Relationship Diagram:

Figure 2: Logical relationship of reagents and intermediates in the TMSCl/NaI demethylation method.

Detailed Experimental Protocol:

-

Reaction Setup: To a stirred suspension of sodium iodide (1.5-2.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere, add 2,6-difluoroanisole (1.0 eq).

-

Reagent Addition: Trimethylchlorosilane (1.5-2.0 eq) is added dropwise to the mixture at room temperature.[6]

-

Reaction: The reaction mixture is stirred at room temperature for 5 hours or, if necessary, heated to reflux until the reaction is complete as monitored by TLC or GC-MS.[9]

-

Work-up: The reaction is quenched by the addition of water. The mixture is then extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with aqueous sodium thiosulfate (B1220275) solution to remove any residual iodine, followed by washing with brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by vacuum distillation or column chromatography to afford pure this compound.

Data Presentation: Comparison of Demethylation Methods

The following tables summarize the key quantitative data for the described synthetic methods. Please note that yields can be highly dependent on the specific reaction scale and purification method.

Table 1: Reagents and Reaction Conditions

| Parameter | Method 1: BBr₃ | Method 2: TMSCl/NaI |

| Starting Material | 2,6-Difluoroanisole | 2,6-Difluoroanisole |

| Key Reagents | Boron tribromide | Trimethylchlorosilane, Sodium Iodide |

| Solvent | Dichloromethane (DCM) | Acetonitrile |

| Temperature | 0°C to Room Temperature | Room Temperature to Reflux |

| Reaction Time | 12-24 hours | 5 hours to overnight |

Table 2: Reported Yields and Purity

| Parameter | Method 1: BBr₃ | Method 2: TMSCl/NaI |

| Typical Yield | 70-90% (general for aryl methyl ethers)[4] | Not explicitly reported for this substrate, but generally high for ether cleavage[6] |

| Purity (after purification) | >98% | >98% |

Conclusion

The synthesis of this compound from 2,6-difluoroanisole via O-demethylation is a robust and reliable transformation. Both the boron tribromide and the trimethylchlorosilane/sodium iodide methods offer effective means to achieve this conversion. The choice of method may depend on factors such as the availability and cost of reagents, desired reaction conditions (e.g., temperature), and the scale of the synthesis. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to successfully implement this important synthetic step in their work. As with all chemical reactions, appropriate safety precautions should be taken, particularly when handling corrosive and moisture-sensitive reagents like boron tribromide and trimethylchlorosilane.

References

- 1. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 5. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]

- 8. nbinno.com [nbinno.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 2,6-Difluorophenol: A Technical Guide

Introduction

2,6-Difluorophenol is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and drug development. Its unique electronic properties, stemming from the presence of two electronegative fluorine atoms ortho to the hydroxyl group, make it a valuable building block in the synthesis of novel compounds. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and a workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ~6.91 | m | - | H3, H4, H5 |

| 5.45 | s (br) | - | -OH |

Note: The aromatic protons (H3, H4, and H5) appear as a complex multiplet due to proton-proton and proton-fluorine couplings.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the influence of the fluorine substituents, the chemical shifts of the aromatic carbons are significantly affected.

| Chemical Shift (ppm) | Assignment |

| 153.4 (dd, J=243.9, 8.6 Hz) | C2, C6 |

| 139.1 (t, J=13.8 Hz) | C1 |

| 124.9 (t, J=10.1 Hz) | C4 |

| 111.8 (dd, J=19.2, 5.2 Hz) | C3, C5 |

Note: The chemical shifts and coupling constants are predicted values and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the O-H, C-H, C=C, and C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3550 | Strong, Broad | O-H stretch (Hydrogen-bonded) |

| ~3080 | Medium | Aromatic C-H stretch |

| ~1630 | Strong | Aromatic C=C stretch |

| ~1500 | Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch |

| ~1050 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation pattern. The mass spectrum of this compound was obtained by electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 130 | 100 | [M]⁺ (Molecular Ion) |

| 110 | 30 | [M-HF]⁺ |

| 82 | 62 | [M-CO-F]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.98 s

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.36 s

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters (FTIR-ATR):

-

Spectrometer: Fourier Transform Infrared Spectrometer

-

Accessory: ATR with a diamond crystal

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in dichloromethane.

-

Dilute the stock solution to a final concentration of 10 µg/mL with dichloromethane.

Instrument Parameters (Gas Chromatography):

-

GC System: Agilent 7890B or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Instrument Parameters (Mass Spectrometer):

-

MS System: Agilent 5977A or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Mass Range: m/z 40-400

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Difluorophenol

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-difluorophenol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the expected spectral parameters, including chemical shifts and coupling constants, and provides standardized experimental protocols for data acquisition.

Introduction to the NMR Spectroscopy of this compound

This compound is an important fluorinated aromatic compound used as a building block in the synthesis of various pharmaceuticals and agrochemicals. NMR spectroscopy is an essential analytical technique for the structural verification and purity assessment of this compound. The presence of fluorine atoms significantly influences the NMR spectra, providing unique spectral signatures that are invaluable for structural confirmation. This guide will delve into the intricacies of both the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound.

Predicted and Experimental NMR Data

The following tables summarize the experimental ¹H NMR data and predicted ¹³C NMR data for this compound. The ¹H NMR data is based on experimental values, while the ¹³C NMR data is predicted due to the limited availability of experimentally verified public data.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the hydroxyl proton and the two types of aromatic protons.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-4 | 6.888 | Triplet of triplets (tt) | J(H-F) ≈ 8.5, J(H-H) ≈ 8.5 |

| H-3, H-5 | 6.793 | Multiplet (m) | - |

| OH | 5.66 | Singlet (s) | - |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is predicted to show four distinct signals due to the molecule's symmetry. The chemical shifts are significantly influenced by the electronegative fluorine and oxygen atoms. Furthermore, the carbon signals will exhibit splitting due to coupling with the directly attached fluorine atoms (¹JCF) and through multiple bonds (ⁿJCF).

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

| C-1 | 151.0 | Triplet (t) | ²JCF ≈ 10-20 |

| C-2, C-6 | 155.0 | Doublet of triplets (dt) | ¹JCF ≈ 240-260, ³JCF ≈ 5-10 |

| C-3, C-5 | 112.0 | Doublet (d) | ³JCF ≈ 5-10 |

| C-4 | 120.0 | Triplet (t) | ⁴JCF ≈ 2-5 |

Note: The ¹³C NMR data presented is based on established prediction algorithms and typical values for similar fluorinated aromatic compounds. Experimental verification is recommended.

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Standard: For precise chemical shift referencing, tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0.03% v/v).

¹H NMR Data Acquisition

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: 16 ppm (-2 to 14 ppm).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm or the residual solvent peak.

-

Integrate the signals.

-

¹³C NMR Data Acquisition

-

Spectrometer: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width: 240 ppm (-10 to 230 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm or the solvent signal.

-

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

Caption: General experimental workflow for NMR analysis.

A Comprehensive Technical Guide to the Solubility of 2,6-Difluorophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of 2,6-difluorophenol in organic solvents. Due to a scarcity of publicly available quantitative data, this document focuses on foundational physicochemical principles governing its solubility, presents the available data, and offers a detailed, generalized experimental protocol for its determination. This guide is intended to be a valuable resource for laboratory researchers, medicinal chemists, and professionals in drug development and material science.

Introduction to this compound

This compound is a halogenated aromatic organic compound with the chemical formula C₆H₄F₂O. The presence of two fluorine atoms ortho to the hydroxyl group significantly influences its chemical and physical properties, including its acidity, reactivity, and solubility, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Some sources suggest that this compound exhibits enhanced reactivity and solubility compared to its non-fluorinated counterparts.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for predicting its solubility in various organic solvents.

| Property | Value |

| Molecular Formula | C₆H₄F₂O |

| Molecular Weight | 130.09 g/mol |

| Melting Point | 38-41 °C |

| Boiling Point | 59-61 °C at 17 mmHg |

| Appearance | White to off-white solid |

| pKa | Not readily available, but expected to be lower (more acidic) than phenol (B47542) due to the electron-withdrawing nature of fluorine. |

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polar hydroxyl group in this compound allows for hydrogen bonding with polar protic solvents, while the fluorinated aromatic ring contributes to its nonpolar character, suggesting solubility in less polar organic solvents.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively reported in scientific literature. However, the following data point has been identified:

| Solvent | Chemical Class | Solubility (at ambient temperature) |

| Ethanol | Polar Protic | 50 mg/mL |

| Water | Polar Protic | Slightly soluble |

It is important for researchers to experimentally determine the solubility of this compound in their specific solvent systems to ensure accuracy for their applications.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed, generalized methodology for the experimental determination of the solubility of this compound in various organic solvents, based on the widely accepted shake-flask method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

4.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. For solvents where sedimentation is slow, centrifugation can be used to separate the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant from each vial. Immediately dilute the aliquot with a known volume of the respective solvent to prevent precipitation.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared from standard solutions of known concentrations should be used for accurate quantification.

-

Calculation of Solubility: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

4.3. Experimental Workflow Diagram

Caption: A generalized workflow for the experimental determination of solubility.

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by the interplay between the solute and solvent properties. The following diagram illustrates these relationships.

Caption: Key factors influencing the solubility of this compound.

Conclusion

While specific quantitative data on the solubility of this compound in a wide array of organic solvents remains limited in publicly accessible literature, this guide provides a foundational understanding of its expected behavior based on its physicochemical properties. The detailed experimental protocol for the shake-flask method offers a robust framework for researchers to generate precise and reliable solubility data tailored to their specific applications in drug development, material science, and chemical synthesis. The generation of such data will be invaluable to the scientific community, enabling more accurate predictions and optimizations of processes involving this versatile compound.

2,6-Difluorophenol as a Bioisostere of Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The carboxylic acid moiety is a ubiquitous functional group in pharmacologically active compounds, crucial for target engagement through hydrogen bonding and ionic interactions. However, its ionizable nature often imparts undesirable physicochemical properties, such as poor membrane permeability, rapid metabolism, and high plasma protein binding, which can limit oral bioavailability and central nervous system (CNS) penetration. Bioisosteric replacement of the carboxylic acid group with a suitable mimic that retains the desired biological activity while improving drug-like properties is a well-established strategy in medicinal chemistry. This technical guide provides an in-depth analysis of 2,6-difluorophenol as a non-classical bioisostere of carboxylic acid, offering a comprehensive overview of its physicochemical properties, rationale for use, and application in drug design, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Analysis

The utility of this compound as a carboxylic acid bioisostere stems from its comparable acidity (pKa) to aliphatic carboxylic acids, coupled with increased lipophilicity. The electron-withdrawing nature of the two fluorine atoms in the ortho positions significantly lowers the pKa of the phenolic hydroxyl group compared to phenol (B47542) itself (pKa ≈ 9.9), bringing it into a range that can mimic the ionization state of a carboxylic acid at physiological pH.

| Property | This compound | Benzoic Acid (Representative Carboxylic Acid) | Rationale for Bioisosteric Similarity |

| pKa | ~7.1 - 7.45[1][2] | ~4.2[1][3][4][5][6][7] | The pKa of this compound is sufficiently acidic to act as a proton donor and participate in hydrogen bonding interactions similar to a carboxylic acid. While less acidic than benzoic acid, it can still exist in a partially ionized state at physiological pH. |

| logP | ~2.0 (computed)[8] | ~1.87[3][8] | The lipophilicity is comparable to or slightly higher than that of simple carboxylic acids, which can lead to improved membrane permeability and reduced clearance. |

| Hydrogen Bond Donors | 1[8] | 1 | Both moieties possess a single acidic proton capable of acting as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 3 (1 oxygen, 2 fluorines)[8] | 2 (2 oxygens) | Both have multiple lone pairs that can act as hydrogen bond acceptors, facilitating interactions with biological targets. |

Rationale for Bioisosteric Replacement

The substitution of a carboxylic acid with a this compound moiety is driven by the goal of optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.

Logical Framework for Bioisosteric Replacement

Caption: Logic for replacing carboxylic acids with 2,6-difluorophenols.

Key Advantages of the this compound Bioisostere:

-

Increased Lipophilicity: The replacement of a carboxylic acid with the more lipophilic this compound can enhance passive diffusion across biological membranes, including the blood-brain barrier.

-

Modulated Acidity: The weaker acidity of the this compound (pKa ~7.1-7.45) compared to a typical carboxylic acid (pKa ~4-5) means that a smaller fraction of the molecules will be ionized at physiological pH. This can lead to improved absorption and distribution.

-

Metabolic Stability: Carboxylic acids can be susceptible to metabolic conjugation reactions, such as glucuronidation. The this compound moiety may offer a different metabolic profile, potentially leading to a longer half-life.

-

Maintained Hydrogen Bonding: The phenolic hydroxyl group can still participate in the crucial hydrogen bonding interactions with the target protein that were provided by the original carboxylic acid.

Case Studies in Drug Design

GABA Aminotransferase Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA aminotransferase (GABA-AT) is the enzyme responsible for the degradation of GABA. Inhibition of GABA-AT increases GABA levels in the brain, which is a therapeutic strategy for epilepsy and other neurological disorders.

In a notable example, this compound was employed as a bioisostere for the carboxylic acid group in analogues of GABA.[9] The resulting compounds, 3-(aminomethyl)-2,6-difluorophenol (B13155500) and 4-(aminomethyl)-2,6-difluorophenol, were found to be inhibitors of GABA-AT.[9] This demonstrated that the this compound moiety could successfully mimic the carboxylic acid in binding to the enzyme's active site while increasing the lipophilicity of the drug candidates.[9]

Caption: Inhibition of the GABA degradation pathway by a bioisosteric analogue.

| Compound | Target | Activity | Reference |

| GABA | GABA-AT | Substrate | [10] |

| 4-(Aminomethyl)-2,6-difluorophenol | GABA-AT | Inhibitor | [9] |

| 3-(Aminomethyl)-2,6-difluorophenol | GABA-AT | Inhibitor | [9] |

| Vigabatrin | GABA-AT | IC50 = 350 µM | [11] |

| Gabaculine | GABA-AT | IC50 = 1.8 µM | [11] |

Aldose Reductase Inhibitors

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which reduces glucose to sorbitol. Under hyperglycemic conditions, the accumulation of sorbitol contributes to diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, aldose reductase inhibitors (ARIs) are a therapeutic target for the management of these conditions.

The this compound moiety has been successfully used to replace the carboxylic acid in a series of aldose reductase inhibitors.[2] This substitution resulted in potent non-carboxylate inhibitors. In one study, the this compound analogue exhibited a lower IC50 value than its carboxylic acid counterpart, indicating higher potency.

References

- 1. global.oup.com [global.oup.com]

- 2. Structural Modifications of (1S,3S)-3-Amino-4-Difluoromethylenecyclopentanecarboxylic Acid, a Potent Irreversible Inhibitor of GABA Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoic acid - Wikipedia [en.wikipedia.org]

- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 5. library.gwu.edu [library.gwu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzoic acids [stenutz.eu]

- 8. Chemical Properties [apps.ncl.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. New substrates and inhibitors of gamma-aminobutyric acid aminotransferase containing bioisosteres of the carboxylic acid group: design, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Reactive Sites of 2,6-Difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key reactive sites on the 2,6-difluorophenol molecule. This compound is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Understanding its reactivity is paramount for the efficient design of synthetic routes and the development of novel molecules. This document explores the electronic properties, steric effects, and thermodynamic factors that govern the reactivity of the hydroxyl group and the aromatic ring. Detailed experimental protocols for characteristic reactions are provided, along with a summary of key quantitative data. Visual diagrams of reaction mechanisms and experimental workflows are included to facilitate a deeper understanding of the molecule's chemical behavior.

Introduction to this compound

This compound is a substituted aromatic compound with the chemical formula C₆H₄F₂O. The presence of two electron-withdrawing fluorine atoms ortho to the hydroxyl group significantly influences the molecule's physicochemical properties and reactivity compared to phenol (B47542). These substitutions create a unique electronic environment that dictates the molecule's behavior in chemical reactions, making it a versatile building block in organic synthesis.

Unveiling the Key Reactive Sites

The reactivity of this compound is primarily centered around two key sites: the acidic phenolic hydroxyl group and the electron-rich aromatic ring. The interplay of inductive and resonance effects of the hydroxyl and fluorine substituents governs the nucleophilicity and electrophilicity of these sites.

The Phenolic Hydroxyl Group: A Site for Nucleophilic Attack

The hydroxyl group is the most acidic site on the molecule, readily undergoing deprotonation in the presence of a base to form the corresponding phenoxide ion. The electron-withdrawing nature of the two ortho-fluorine atoms increases the acidity of the phenolic proton compared to phenol itself. The resulting phenoxide is a potent nucleophile, readily participating in reactions such as O-alkylation and O-acylation.

The Aromatic Ring: A Target for Electrophilic Substitution

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strongly activating hydroxyl group, which directs incoming electrophiles to the ortho and para positions through resonance donation of a lone pair of electrons. However, the two fluorine atoms at the ortho positions are deactivating due to their strong inductive electron-withdrawing effect.[3][4] This deactivation is somewhat counteracted by the resonance effect of the fluorine atoms, which can donate a lone pair of electrons to the ring. The net effect is a moderated reactivity of the aromatic ring compared to phenol.

Due to steric hindrance from the two ortho-fluorine atoms, electrophilic attack is most likely to occur at the para-position (C4). The meta-positions (C3 and C5) are less favored due to the directing effects of the hydroxyl group.

Computational Analysis of Reactive Sites

Molecular Electrostatic Potential (MEP): An MEP map of this compound would be expected to show a region of negative electrostatic potential (red/yellow) around the oxygen atom of the hydroxyl group, confirming its nucleophilic character and susceptibility to electrophilic attack. The aromatic ring would exhibit regions of varying electron density, with the para-position likely having a higher negative potential compared to the meta-positions, indicating its favorability for electrophilic substitution.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) is associated with the molecule's ability to donate electrons (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to have significant contributions from the oxygen lone pairs and the π-system of the aromatic ring, particularly at the para-position. This indicates that these are the most probable sites for electrophilic attack. The LUMO is likely to be distributed over the aromatic ring, indicating its potential to accept electrons in nucleophilic aromatic substitution reactions under forcing conditions.

Key Reactions and Transformations

O-Alkylation: The Williamson Ether Synthesis

The nucleophilic character of the 2,6-difluorophenoxide ion is exploited in the Williamson ether synthesis to form a wide range of aryl ethers. This reaction proceeds via an SN2 mechanism where the phenoxide displaces a halide or other suitable leaving group from an alkylating agent.[8][9]

Caption: Williamson Ether Synthesis of 2,6-Difluoroaryl Ethers.

Electrophilic Aromatic Substitution

As discussed, the primary site for electrophilic aromatic substitution on this compound is the para-position (C4). Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. The general mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity.[3]

Caption: General Mechanism of Electrophilic Aromatic Substitution on this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄F₂O | [1] |

| Molecular Weight | 130.09 g/mol | [1] |

| pKa (predicted) | 7.45 ± 0.10 | [7] |

| Melting Point | 38-41 °C | [10] |

| Boiling Point | 59-61 °C at 17 mmHg | [10] |

| ¹H NMR (CDCl₃) | δ 6.8-7.1 (m, 3H), 5.1 (s, 1H) | [6][11] |

| ¹³C NMR (CDCl₃) | δ 152.2 (dd, J=243, 8 Hz), 124.9 (t, J=10 Hz), 112.0 (dd, J=19, 4 Hz) | [5] |

| IR Spectrum (KBr, cm⁻¹) | 3550-3200 (O-H stretch), 1630 (C=C stretch), 1250 (C-F stretch) | [12] |

| Bond Lengths (Å) | C1-O1: 1.365, C1-C2: 1.385, C2-F1: 1.355, C1-C6: 1.386, C6-F2: 1.354 | [13] |

| Bond Angles (°) | C2-C1-C6: 121.3, O1-C1-C2: 119.3, O1-C1-C6: 119.4 | [13] |

Experimental Protocols

Protocol for O-Alkylation: Synthesis of 1-(Benzyloxy)-2,6-difluorobenzene

This protocol is a representative example of the Williamson ether synthesis using this compound.

Materials:

-

This compound

-

Benzyl (B1604629) bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Heat the mixture to reflux and stir for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the refluxing mixture.

-

Continue to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to obtain pure 1-(benzyloxy)-2,6-difluorobenzene.

Caption: Experimental Workflow for the O-Alkylation of this compound.

Protocol for Electrophilic Aromatic Substitution: Nitration of this compound

This protocol describes a typical nitration reaction, targeting the para-position of this compound.

Materials:

-

This compound

-